molecular formula C13H24O6 B7800552 3,6,9,12-Tetraoxatridec-1-yl methacrylate CAS No. 57454-26-9

3,6,9,12-Tetraoxatridec-1-yl methacrylate

Cat. No.: B7800552
CAS No.: 57454-26-9
M. Wt: 276.33 g/mol
InChI Key: KRCGBOKYIUDIFY-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatridec-1-yl methacrylate is an organic compound with the molecular formula C13H24O6 and a molecular weight of 276.33 g/mol . . This compound is a methacrylate ester, which means it contains a methacrylate group (derived from methacrylic acid) and a tetraoxatridecyl group. It is commonly used in the synthesis of polymers and copolymers due to its ability to undergo polymerization reactions.

Mechanism of Action

Target of Action

This compound is a type of methacrylate, which are commonly used in the production of polymers . Therefore, its targets may be related to polymerization processes.

Mode of Action

The mode of action of 3,6,9,12-Tetraoxatridec-1-yl methacrylate is likely related to its role in the formation of polymers. Methacrylates are known to undergo polymerization in the presence of a catalyst or under the influence of heat or light

Biochemical Pathways

As a methacrylate, it may be involved in the polymerization process, leading to the formation of polymers . The downstream effects of this process could include the creation of various materials with different physical properties, depending on the specific conditions of the polymerization.

Pharmacokinetics

As a methacrylate, it is likely to be poorly absorbed and rapidly excreted, limiting its bioavailability . .

Result of Action

Given its potential role in polymerization, it may contribute to the formation of polymers with various physical properties . These polymers could have a wide range of applications, from construction materials to biomedical devices.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, light, and the presence of a catalyst can affect the rate and extent of its polymerization . Additionally, the pH and ionic strength of the solution can also impact its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6,9,12-Tetraoxatridec-1-yl methacrylate can be synthesized through the esterification of methacrylic acid with 3,6,9,12-tetraoxatridecan-1-ol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate, and advanced separation techniques such as distillation or crystallization are employed to purify the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O6/c1-12(2)13(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3/h1,4-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCGBOKYIUDIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206064
Record name 3,6,9,12-Tetraoxatridec-1-yl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57454-26-9
Record name 3,6,9,12-Tetraoxatridec-1-yl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57454-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatridec-1-yl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057454269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatridec-1-yl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetraoxatridec-1-yl methacrylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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